Direct Biological Activity Data: Search Yielded Zero Quantifiable Results
An exhaustive search of the public domain—including PubMed, PubChem, Google Scholar, the NIH Molecular Libraries Program, and major vendor technical datasheets—was conducted for CAS 896054-78-7. No quantitative biological activity data, in vitro ADME parameters, or in vivo pharmacokinetic measurements were found for this compound. The structurally closest analog with published data is VU 0240551 (CAS 893990-34-6), a KCC2 inhibitor (IC50 = 560 nM in a K+ uptake assay). However, the structural divergence between VU 0240551 and the target compound (p-tolyl vs. phenyl on the pyridazine; 2-(trifluoromethyl)phenyl vs. 4-methylthiazol-2-yl on the acetamide) precludes any direct quantitative extrapolation of activity. No head-to-head comparison or cross-study comparable data exists for this compound.
| Evidence Dimension | Biological activity: KCC2 K+ uptake inhibition |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | VU 0240551: IC50 = 560 nM (K+ uptake assay in KCC2-overexpressing HEK-293 cells) |
| Quantified Difference | Cannot be calculated; target compound lacks assay data |
| Conditions | FluxOR thallium-based fluorescence assay in KCC2-overexpressing HEK-293 cells (reported comparator conditions only) |
Why This Matters
Without target-compound-specific assay data, procurement decisions cannot be evidence-based; researchers must either generate de novo data or select a characterized analog such as VU 0240551.
- [1] Delpire, E., et al. (2010). Discovery of a Highly Selective KCC2 Antagonist. Probe Reports from the NIH Molecular Libraries Program. NBK47347. View Source
